molecular formula C16H17BrO2 B1519135 (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol CAS No. 1135283-86-1

(3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol

Cat. No. B1519135
CAS RN: 1135283-86-1
M. Wt: 321.21 g/mol
InChI Key: WNNCOLMJGGPEQW-UHFFFAOYSA-N
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Description

The compound (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol is a chemical with the molecular formula C16H17BrO2 and a molecular weight of 321.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol consists of a phenyl ring substituted with a bromo group, a methoxy group, and a benzyl group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol would depend on its molecular structure. For instance, its polarity would be influenced by the presence of the polar hydroxyl (–OH) and ether (–O–) groups. Its exact properties, such as melting point, boiling point, and solubility, are not provided in the available information .

Scientific Research Applications

Antioxidant Properties

(3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol and its derivatives are studied for their potent antioxidant properties. These compounds, including bromophenols, show effective antioxidant power, compared with standard antioxidant compounds like butylated hydroxyanisole and α-tocopherol. Such properties indicate potential use in various applications where oxidative stress is a concern (Çetinkaya et al., 2012), (Balaydın et al., 2010).

Catalytic Applications

The compound shows significance in catalytic reactions. For instance, manganese carbonyl bromide is an effective catalyst in the alcoholysis of dimethylphenylsilane, a reaction relevant in organic synthesis. This highlights the compound's role in facilitating various chemical transformations (Gregg & Cutler, 1994).

Organic Synthesis

In the field of organic synthesis, such compounds are involved in complex reactions like the oxidative esterification of benzaldehyde. These reactions are fundamental in the synthesis of various organic compounds, demonstrating the versatility of (3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol in chemical synthesis (Biajoli et al., 2017).

properties

IUPAC Name

[3-bromo-4-[(3,5-dimethylphenyl)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO2/c1-11-5-12(2)7-14(6-11)10-19-16-4-3-13(9-18)8-15(16)17/h3-8,18H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNCOLMJGGPEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)COC2=C(C=C(C=C2)CO)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653227
Record name {3-Bromo-4-[(3,5-dimethylphenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-4-((3,5-dimethylbenzyl)oxy)phenyl)methanol

CAS RN

1135283-86-1
Record name {3-Bromo-4-[(3,5-dimethylphenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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